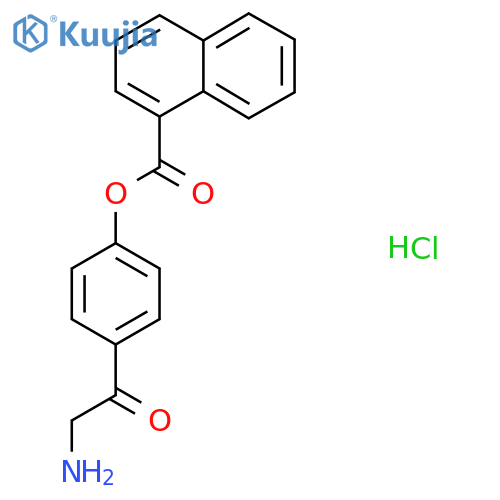Cas no 2639430-67-2 (4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride)

2639430-67-2 structure
商品名:4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride
CAS番号:2639430-67-2
MF:C19H16ClNO3
メガワット:341.788244247437
MDL:MFCD33549447
CID:5651907
PubChem ID:165899010
4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-28220963
- 4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride
- 2639430-67-2
- 4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride
-
- MDL: MFCD33549447
- インチ: 1S/C19H15NO3.ClH/c20-12-18(21)14-8-10-15(11-9-14)23-19(22)17-7-3-5-13-4-1-2-6-16(13)17;/h1-11H,12,20H2;1H
- InChIKey: ZBGZGKNVDDJGBN-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C1C=CC(C(CN)=O)=CC=1)C(C1=CC=CC2=CC=CC=C21)=O
計算された属性
- せいみつぶんしりょう: 341.0818711g/mol
- どういたいしつりょう: 341.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 428
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4Ų
4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28220963-5.0g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95.0% | 5.0g |
$10439.0 | 2025-03-19 | |
| Enamine | EN300-28220963-0.05g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95.0% | 0.05g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-28220963-10g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95% | 10g |
$15480.0 | 2023-09-09 | |
| 1PlusChem | 1P028AKO-10g |
4-(2-aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride |
2639430-67-2 | 95% | 10g |
$19196.00 | 2023-12-18 | |
| 1PlusChem | 1P028AKO-500mg |
4-(2-aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride |
2639430-67-2 | 95% | 500mg |
$3532.00 | 2023-12-18 | |
| 1PlusChem | 1P028AKO-250mg |
4-(2-aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride |
2639430-67-2 | 95% | 250mg |
$2265.00 | 2023-12-18 | |
| Enamine | EN300-28220963-1.0g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95.0% | 1.0g |
$3599.0 | 2025-03-19 | |
| Enamine | EN300-28220963-0.25g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95.0% | 0.25g |
$1782.0 | 2025-03-19 | |
| Enamine | EN300-28220963-1g |
4-(2-aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride |
2639430-67-2 | 95% | 1g |
$3599.0 | 2023-09-09 | |
| 1PlusChem | 1P028AKO-100mg |
4-(2-aminoacetyl)phenylnaphthalene-1-carboxylatehydrochloride |
2639430-67-2 | 95% | 100mg |
$1607.00 | 2023-12-18 |
4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
2639430-67-2 (4-(2-Aminoacetyl)phenyl naphthalene-1-carboxylate hydrochloride) 関連製品
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
